![molecular formula C19H27N3O3S B5616548 4-[(2-Ethoxyphenyl)methyl]-3-(2-oxo-2-thiomorpholin-4-ylethyl)piperazin-2-one](/img/structure/B5616548.png)
4-[(2-Ethoxyphenyl)methyl]-3-(2-oxo-2-thiomorpholin-4-ylethyl)piperazin-2-one
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Overview
Description
4-[(2-Ethoxyphenyl)methyl]-3-(2-oxo-2-thiomorpholin-4-ylethyl)piperazin-2-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Ethoxyphenyl)methyl]-3-(2-oxo-2-thiomorpholin-4-ylethyl)piperazin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the piperazin-2-one core, followed by the introduction of the ethoxyphenyl and thiomorpholinyl groups. Common reagents used in these reactions include ethyl bromide, thiomorpholine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Ethoxyphenyl)methyl]-3-(2-oxo-2-thiomorpholin-4-ylethyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the original compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development.
Medicine: It could be explored for its potential therapeutic effects, particularly if it shows activity against certain diseases.
Industry: The compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 4-[(2-Ethoxyphenyl)methyl]-3-(2-oxo-2-thiomorpholin-4-ylethyl)piperazin-2-one exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity and leading to downstream effects. The pathways involved might include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[(2-Ethoxyphenyl)methyl]-3-(2-oxo-2-thiomorpholin-4-ylethyl)piperazin-2-one include other piperazin-2-one derivatives and compounds with thiomorpholinyl groups.
Uniqueness
What sets this compound apart is the specific combination of functional groups, which can confer unique reactivity and potential biological activity. This makes it a valuable target for further research and development.
Properties
IUPAC Name |
4-[(2-ethoxyphenyl)methyl]-3-(2-oxo-2-thiomorpholin-4-ylethyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3S/c1-2-25-17-6-4-3-5-15(17)14-22-8-7-20-19(24)16(22)13-18(23)21-9-11-26-12-10-21/h3-6,16H,2,7-14H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXFGKXKSQLOBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCNC(=O)C2CC(=O)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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